molecular formula C16H16N2O3 B11105189 Ethyl 4-{[(4-aminophenyl)carbonyl]amino}benzoate CAS No. 63069-46-5

Ethyl 4-{[(4-aminophenyl)carbonyl]amino}benzoate

Cat. No.: B11105189
CAS No.: 63069-46-5
M. Wt: 284.31 g/mol
InChI Key: BAYLXVNHSCZHNI-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-aminobenzoyl)amino]benzoate is a compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical structure and properties, which make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(4-aminobenzoyl)amino]benzoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-aminobenzoate with 4-aminobenzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of ethyl 4-[(4-aminobenzoyl)amino]benzoate often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .

Scientific Research Applications

Ethyl 4-[(4-aminobenzoyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(4-aminobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Ethyl 4-[(4-aminobenzoyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Known for its use as a local anesthetic, it shares a similar structure but lacks the additional benzoyl group.

    Methyl 4-aminobenzoate: Another local anesthetic with a similar structure but different ester group.

    Ethyl 4-nitrobenzoate: Contains a nitro group instead of an amino group, leading to different chemical properties and applications.

The uniqueness of ethyl 4-[(4-aminobenzoyl)amino]benzoate lies in its dual amino and benzoyl functional groups, which confer distinct reactivity and versatility in various applications.

Properties

CAS No.

63069-46-5

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

ethyl 4-[(4-aminobenzoyl)amino]benzoate

InChI

InChI=1S/C16H16N2O3/c1-2-21-16(20)12-5-9-14(10-6-12)18-15(19)11-3-7-13(17)8-4-11/h3-10H,2,17H2,1H3,(H,18,19)

InChI Key

BAYLXVNHSCZHNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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